molecular formula C9H7FO2 B1205173 2-Fluorocinnamic acid CAS No. 451-69-4

2-Fluorocinnamic acid

Cat. No.: B1205173
CAS No.: 451-69-4
M. Wt: 166.15 g/mol
InChI Key: IOUDZAFBPDDAMK-AATRIKPKSA-N
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Description

2-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Scientific Research Applications

2-Fluorocinnamic acid has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Safety and Hazards

2-Fluorocinnamic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Fluorocinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of acrylamide . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in studies involving enzyme inhibition and activation, where it acts as a substrate or inhibitor, thereby modulating the biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with enzymes and proteins can result in the modulation of various biochemical pathways, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular functions changes significantly with varying dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn influence its biochemical activity. The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular functions .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, followed by acidification to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of 2-fluorobenzaldehyde and propandioic acid as raw materials. The process typically includes a two-batch feeding of propandioic acid, followed by a series of purification steps to obtain the final product .

Chemical Reactions Analysis

2-Fluorocinnamic acid undergoes various chemical reactions, including:

Oxidation:

  • When subjected to oxidative conditions, this compound can be converted into 2-fluorobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction:

  • Reduction of this compound can yield 2-fluorophenylpropanoic acid. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution:

Mechanism of Action

The mechanism of action of 2-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by competing for substrate binding sites. This inhibition can lead to the disruption of metabolic processes and the modulation of biological pathways .

Comparison with Similar Compounds

2-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its ortho-fluorine substitution, which imparts specific electronic and steric effects that influence its chemical behavior and biological activity .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDZAFBPDDAMK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075408, DTXSID601274238
Record name 2-Propenoic acid, 3-(2-fluorophenyl)-
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Record name (2E)-3-(2-Fluorophenyl)-2-propenoic acid
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Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18944-77-9, 451-69-4, 20595-29-3
Record name (2E)-3-(2-Fluorophenyl)-2-propenoic acid
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Record name Cinnamic acid, o-fluoro-
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Record name 2-Fluorocinnamic acid
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Record name o-Fluorocinnamic acid
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Record name 2-Propenoic acid, 3-(2-fluorophenyl)-
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Record name (2E)-3-(2-Fluorophenyl)-2-propenoic acid
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Record name o-fluorocinnamic acid
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Record name 2-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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